![molecular formula C14H16FNO3S B5647403 (3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)
(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-component reactions or sophisticated transformations that allow for the incorporation of various functional groups into the heterocyclic framework. For instance, Nguyen and Dai (2023) detailed the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, followed by further reactions with aliphatic amines, showcasing the versatility and complexity of synthesizing such compounds (N. Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the chemical and physical properties of a compound. X-ray diffraction (XRD) is a common method used for this purpose, providing detailed information on molecular geometry and crystal packing. For example, the study by Lysov et al. (2000) on a related 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine used XRD to elucidate its molecular and crystal structure, highlighting the importance of structural analysis in understanding compound properties (A. Lysov et al., 2000).
Chemical Reactions and Properties
The reactivity of such compounds can be diverse, depending on the functional groups present and the structural context. Mickevičius et al. (2009) discussed the synthesis and properties of related pyrrolidine derivatives, including their ability to form isomers and undergo various chemical reactions, indicating a rich chemistry that can be exploited for different purposes (V. Mickevičius et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are directly related to the compound’s molecular structure. The study of these properties is essential for predicting the behavior of compounds in different environments and for their application in various fields. For instance, the work by Suresh et al. (2007) on polysubstituted pyridines provides insight into how molecular conformation affects physical properties like crystal packing and intermolecular interactions (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interaction with other molecules, are fundamental aspects that influence its potential applications. Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing the chemical transformations these molecules can undergo and their potential utility in synthetic chemistry (Raymond C. F. Jones et al., 1990).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-20-8-13(17)16-6-11(12(7-16)14(18)19)9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3,(H,18,19)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLYSDUMLRUGB-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

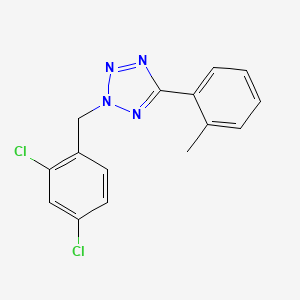
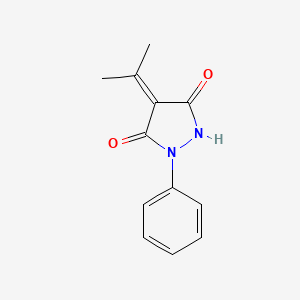
![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5647346.png)
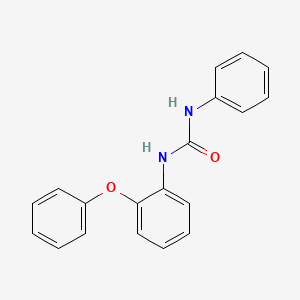
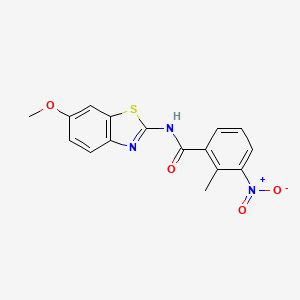
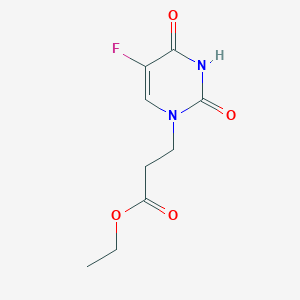


![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)
![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
